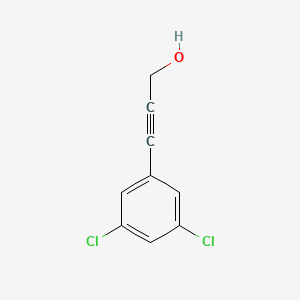

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97%

Descripción general

Descripción

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% is an organic compound with a molecular formula of C9H7Cl2O. It is a colorless liquid with a boiling point of 221°C, a melting point of -53°C and a density of 1.3 g/cm3. It is soluble in most organic solvents and is used in a variety of industrial and scientific applications.

Mecanismo De Acción

Target of Action

The primary target of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol is Transthyretin (TTR) . TTR is a protein that transports the retinol-binding protein–vitamin A complex and is a minor transporter of thyroxine in blood .

Mode of Action

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, also known as Tafamidis , binds with high affinity and selectivity to TTR . It kinetically stabilizes the tetramer structure of TTR, slowing monomer formation, misfolding, and amyloidogenesis .

Biochemical Pathways

The compound affects the amyloidogenic pathway . By stabilizing the TTR tetramer, it prevents the dissociation and misfolding of TTR monomers, thereby inhibiting the formation of amyloid fibrils .

Result of Action

The stabilization of TTR by 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol slows the progression of peripheral neurologic impairment in patients with TTR familial amyloid polyneuropathy . It also preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .

Action Environment

It is generally understood that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% has several advantages for use in laboratory experiments. It is relatively stable and has a low volatility, making it suitable for use in a wide range of experiments. In addition, it is soluble in most organic solvents, which allows for easy handling and storage. The compound is also relatively inexpensive, making it a cost-effective choice for many laboratory experiments.

However, there are some limitations to the use of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound can react with other compounds, and the reaction products may be toxic or hazardous.

Direcciones Futuras

The potential applications of 3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% are vast and the compound has the potential to be used in a variety of fields. It could be used in the development of new drugs, in the synthesis of polymers materials, and in the study of enzyme kinetics. In addition, the compound could be used to study the biochemical and physiological effects of other compounds, and to develop new methods for the synthesis of natural products. Finally, the compound could be used to develop new methods for the analysis of complex organic compounds.

Aplicaciones Científicas De Investigación

3-(3,5-Dichloro-phenyl)-prop-2-yn-1-ol, 97% is a useful compound for scientific research. It has been used in a variety of studies, including the synthesis of various natural products, the development of new drugs, and the study of enzyme kinetics. It has also been used as a starting material for the synthesis of a variety of other compounds, including polymers materials, pharmaceuticals, and dyes.

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNSGMKERDLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290644 | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220707-99-3 | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dichlorophenyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)

![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)